N-(4-methylphenyl)-2-(2-naphthylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is a chemical compound commonly known as MNSA. It has been widely used in scientific research as a tool to study the mechanisms of various biological processes. MNSA has gained attention due to its unique properties, which make it an ideal candidate for studying the biochemical and physiological effects of drugs and other compounds.
Mechanism of Action
MNSA works by inhibiting the activity of certain enzymes. Specifically, it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, MNSA can affect various physiological processes, including respiration and acid-base balance.
Biochemical and Physiological Effects:
MNSA has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including carbonic anhydrase and cholinesterase. Additionally, MNSA has been shown to affect the release of certain neurotransmitters, including acetylcholine. These effects can have a significant impact on physiological processes, including respiration, acid-base balance, and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MNSA in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the mechanisms of action of drugs and other compounds. Additionally, MNSA is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of using MNSA is that it can have non-specific effects on other enzymes and proteins, which can complicate the interpretation of results.
Future Directions
There are a number of potential future directions for research involving MNSA. One area of interest is the development of new drugs that target carbonic anhydrase. MNSA has been shown to be an effective inhibitor of this enzyme, and further research could lead to the development of new drugs for the treatment of conditions such as glaucoma and epilepsy. Additionally, MNSA could be used to study the role of carbonic anhydrase in other physiological processes, such as bone resorption and tumor growth. Finally, MNSA could be used to study the effects of other compounds on carbonic anhydrase and other enzymes, which could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of MNSA involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 2-naphthylamine in the presence of a base such as sodium carbonate. The resulting compound is then treated with acetic anhydride to form MNSA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
MNSA has been used in a variety of scientific research studies. One of the most common applications of MNSA is in the study of the mechanisms of action of drugs. MNSA has been shown to inhibit the activity of certain enzymes, which makes it useful in studying the effects of drugs on these enzymes. Additionally, MNSA has been used as a tool to study the role of specific proteins in various biological processes.
Properties
Molecular Formula |
C19H17NO3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C19H17NO3S/c1-14-6-9-17(10-7-14)20-19(21)13-24(22,23)18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
FZIXOQGGCBMLSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.